molecular formula C11H14O3 B14314575 Methyl 2-methoxy-4,6-dimethylbenzoate CAS No. 110382-80-4

Methyl 2-methoxy-4,6-dimethylbenzoate

Cat. No.: B14314575
CAS No.: 110382-80-4
M. Wt: 194.23 g/mol
InChI Key: CRNPNQCJICIULS-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4,6-dimethylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid and is characterized by the presence of methoxy and methyl groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-4,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-methoxy-4,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4,6-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4,6-dimethylbenzoic acid.

    Reduction: Formation of 2-methoxy-4,6-dimethylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-methoxy-4,6-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-4,6-dimethylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
  • Methyl 2,6-dimethylbenzoate
  • Methyl 4-methoxy-2,3-dimethylbenzoate

Uniqueness

Methyl 2-methoxy-4,6-dimethylbenzoate is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and physical properties. This structural arrangement can affect its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

110382-80-4

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-methoxy-4,6-dimethylbenzoate

InChI

InChI=1S/C11H14O3/c1-7-5-8(2)10(11(12)14-4)9(6-7)13-3/h5-6H,1-4H3

InChI Key

CRNPNQCJICIULS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=O)OC)C

Origin of Product

United States

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